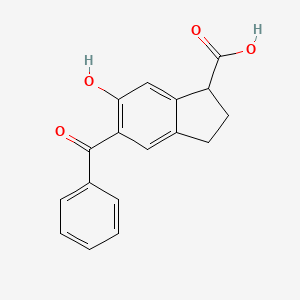
Oxindanac
Descripción general
Descripción
Oxindanac, also known as 5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, belongs to the class of organic compounds known as benzophenones . It is a small molecule drug .
Molecular Structure Analysis
The molecular formula of Oxindanac is C17H14O4 . Its structure includes a ketone attached to two phenyl groups .
Chemical Reactions Analysis
Oxindanac is a cyclooxygenase inhibitor . Its pharmacokinetics and pharmacodynamics were assessed in calves after intravenous administration at dose rates of 0.5, 1, 2, 4, and 8 mg/kg .
Aplicaciones Científicas De Investigación
1. Influence on Kallikrein Metabolism
- Summary of Application : Oxindanac, a nonsteroidal anti-inflammatory drug (NSAID), has been found to influence the metabolism of prekallikrein and kallikrein, which are mediators of inflammation and important for intrinsic coagulation . This is particularly relevant for the treatment of rheumatic arthritis .
- Methods of Application : The method involves administering Oxindanac to volunteers and measuring prekallikrein levels in serum .
- Results or Outcomes : The study aimed to quantify the effect of Oxindanac by measuring prekallikrein in serum . The specific results or quantitative data are not provided in the summary .
2. Antioxidant Peptides
- Summary of Application : Oxindanac is mentioned in the context of antioxidant peptides, which are a current research hotspot in food science, pharmaceuticals, and cosmetics . The specific role or application of Oxindanac in this field is not detailed in the summary .
- Methods of Application : The methods of application are not specified in the summary .
- Results or Outcomes : The specific results or outcomes related to Oxindanac are not provided in the summary .
3. Use in Cattle
- Summary of Application : Oxindanac is under evaluation for use in cattle . It is a selective inhibitor of cyclo-oxygenase and has analgesic, anti-inflammatory properties .
- Methods of Application : The method involves administering Oxindanac to cattle and observing its effects .
- Results or Outcomes : The specific results or quantitative data are not provided in the summary .
4. COX Inhibitor
- Summary of Application : Oxindanac is a COX inhibitor, which means it can inhibit the enzyme cyclooxygenase, reducing the production of prostaglandins and other compounds that cause inflammation and pain . This makes it potentially useful in treating conditions like arthritis .
- Methods of Application : The methods of application are not specified in the summary .
- Results or Outcomes : The specific results or outcomes related to Oxindanac are not provided in the summary .
5. High-Performance Liquid Chromatography
- Summary of Application : Oxindanac is used in high-performance liquid chromatography and pharmacokinetics studies . It’s particularly used in the determination of the non-steroidal anti-inflammatory drug, oxindanac, in calf plasma .
- Methods of Application : The method involves administering Oxindanac to calves and then using high-performance liquid chromatography to determine the concentration of Oxindanac in calf plasma .
- Results or Outcomes : The specific results or quantitative data are not provided in the summary .
6. COX Inhibitor for Skin and Musculoskeletal Diseases
- Summary of Application : Oxindanac is a COX inhibitor, which means it can inhibit the enzyme cyclooxygenase, reducing the production of prostaglandins and other compounds that cause inflammation and pain . This makes it potentially useful in treating skin and musculoskeletal diseases .
- Methods of Application : The methods of application are not specified in the summary .
- Results or Outcomes : The specific results or outcomes related to Oxindanac are not provided in the summary .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-15-9-13-11(6-7-12(13)17(20)21)8-14(15)16(19)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKXTUIUKKGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1C(=O)O)O)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867671 | |
| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxindanac | |
CAS RN |
68548-99-2, 99910-67-5, 99910-68-6 | |
| Record name | Oxindanac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068548992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxindanac, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxindanac, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099910686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzoyl-6-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXINDANAC, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS75787KJI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXINDANAC, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K7U57MH88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXINDANAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY400R3BNT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

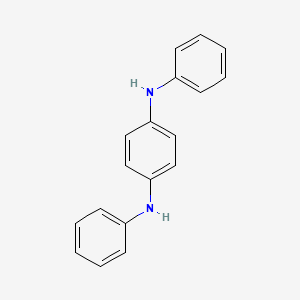
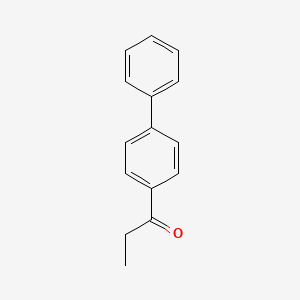
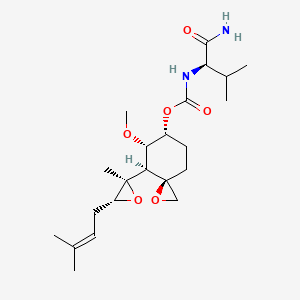
![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
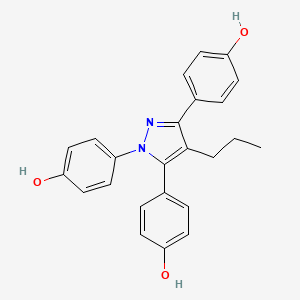
![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)
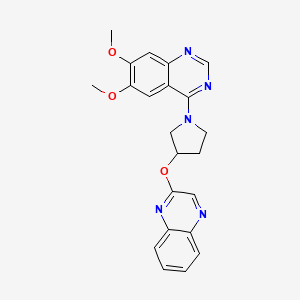
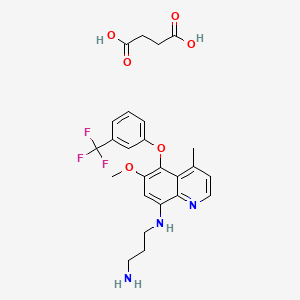
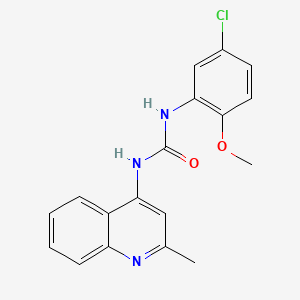
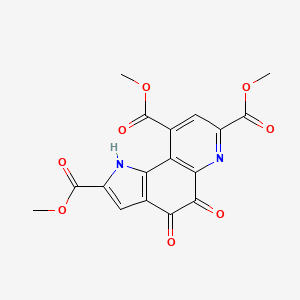
![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)
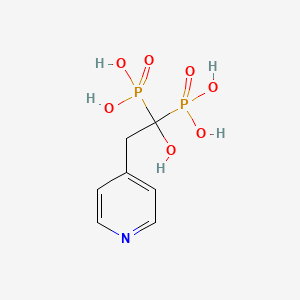
![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)